4'-O-Benzyl Oxyphenbutazone-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-phenyl-2-(4-phenylmethoxyphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-2-3-14-24-25(29)27(21-12-8-5-9-13-21)28(26(24)30)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18,24H,2-3,14,19H2,1H3/i1D3,2D2,3D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAREFIHUMMGEN-ABVHXWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Precursor Chemistry of 4 O Benzyl Oxyphenbutazone D9
Strategic Disconnections and Retrosynthetic Pathways for the Benzyloxy-Substituted Oxyphenbutazone (B1678117) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 4'-O-benzyl oxyphenbutazone core, this process reveals key bond disconnections and strategic precursor molecules. The primary disconnections involve the ether linkage and the pyrazolidinedione ring.
The benzyloxy group is retrosynthetically disconnected to reveal a hydroxyl group on the phenyl ring and benzyl (B1604629) bromide. This suggests a Williamson ether synthesis as a potential forward synthetic step. The pyrazolidinedione ring, a core feature of oxyphenbutazone, can be disconnected through the amide bonds, leading back to a substituted hydrazine (B178648) and a malonic acid derivative. lkouniv.ac.ingoogle.com
A plausible retrosynthetic pathway for the non-deuterated core is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| 4'-O-Benzyl Oxyphenbutazone | C-O (ether), C-N (amide) | 4-Benzyloxy-N-(phenyl)aniline, Diethyl n-butylmalonate |
| 4-Benzyloxy-N-(phenyl)aniline | C-N | 4-Benzyloxyphenylhydrazine, Phenylacetaldehyde |
| Diethyl n-butylmalonate | C-C | Diethyl malonate, n-Butyl bromide |
This analysis provides a roadmap for the total synthesis, highlighting the key reactions required to assemble the complex molecular architecture.
Advanced Synthetic Routes for the Preparation of 4'-O-Benzyl Oxyphenbutazone
The synthesis of 4'-O-Benzyl Oxyphenbutazone is a multi-step process that can be approached through various advanced organic synthesis routes. These routes often involve a combination of classical reactions and modern catalytic methods to achieve high yields and purity.
Multi-Step Organic Synthesis Sequences
A common multi-step synthesis begins with the protection of a phenolic hydroxyl group, followed by the construction of the heterocyclic pyrazolidinedione ring. researchgate.netazom.comodinity.com A representative sequence is as follows:
Benzylation of 4-Hydroxyphenylhydrazine: The synthesis often commences with the protection of the hydroxyl group of 4-hydroxyphenylhydrazine as a benzyl ether. This is typically achieved by reacting it with benzyl bromide in the presence of a base like potassium carbonate. mdpi.com
Formation of the Pyrazolidinedione Ring: The resulting 4-(benzyloxy)phenylhydrazine is then condensed with a suitable malonic ester derivative, such as diethyl n-butylmalonate, to form the pyrazolidinedione ring. This cyclization is often carried out at elevated temperatures. researchgate.net
Catalytic and Reagent-Controlled Functionalization Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. rsc.orgnih.gov In the context of synthesizing oxyphenbutazone analogs, catalytic approaches can be employed for various transformations. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the formation of the C-N bonds in the hydrazine precursor. rsc.org
Furthermore, the functionalization of the pyrazolidinedione core can be achieved using reagent-controlled methods. For example, selective alkylation at the C4 position of the pyrazolidinedione ring is crucial for introducing the butyl group. This is typically achieved using a strong base to form an enolate, which then reacts with an alkyl halide.
Precision Deuterium (B1214612) Incorporation Techniques at Specific Positions
The introduction of deuterium atoms at specific positions within a molecule is a key aspect of synthesizing isotopically labeled compounds. rsc.orgmarquette.eduresearchgate.net For 4'-O-Benzyl Oxyphenbutazone-d9 (B564727), the nine deuterium atoms are typically located on the n-butyl group.
Mechanistic Considerations of Deuterium Exchange Reactions
Deuterium exchange reactions are a common method for introducing deuterium. Current time information in Bangalore, IN. These reactions often rely on the acidity of protons adjacent to a carbonyl group. libretexts.org In the case of the butyl group in oxyphenbutazone, direct exchange is not feasible. Therefore, the deuterium must be incorporated during the synthesis of the deuterated precursor.
The mechanism for acid- or base-catalyzed deuterium exchange involves the formation of an enol or enolate intermediate. nih.gov Protons on carbons alpha to a carbonyl group are acidic and can be removed by a base. In the presence of a deuterium source, such as D₂O, the resulting enolate can be quenched with a deuteron, leading to the incorporation of deuterium. libretexts.org
Synthesis of Deuterated Precursors and Intermediates
The most effective strategy for producing 4'-O-Benzyl Oxyphenbutazone-d9 is to use a deuterated precursor. The key deuterated intermediate is n-butyl-d9 bromide. This can be synthesized from a deuterated alcohol, which in turn can be prepared through the reduction of a corresponding carboxylic acid or ester with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.orgmarquette.eduresearchgate.net
Once the deuterated n-butyl-d9 bromide is obtained, it can be used to alkylate diethyl malonate to form diethyl n-butyl-d9-malonate. This deuterated malonate derivative can then be used in the condensation reaction with 4-(benzyloxy)phenylhydrazine to yield the final product, this compound.
| Deuterated Precursor | Synthetic Method | Reagents |
| n-Butanol-d9 | Reduction of Butyric acid | LiAlD₄ |
| n-Butyl-d9 bromide | Bromination of n-Butanol-d9 | PBr₃ |
| Diethyl n-butyl-d9-malonate | Alkylation of Diethyl malonate | n-Butyl-d9 bromide, NaOEt |
This approach ensures the precise and high-level incorporation of deuterium into the desired positions of the final molecule.
Purification and Isolation Strategies for High-Purity Deuterated Analogs
The purification and isolation of this compound are critical to obtaining a high-purity product suitable for its intended applications, such as in metabolic studies or as an internal standard in analytical chemistry. The purification process aims to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A combination of chromatographic and crystallization techniques is typically employed to achieve the desired level of purity.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of oxyphenbutazone derivatives. nih.govnih.gov Reversed-phase HPLC, using a C18 column, is a common method for separating non-polar to moderately polar compounds like this compound. aesan.gob.esresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.net The selection of the mobile phase composition and gradient can be optimized to achieve efficient separation of the target compound from its impurities.
Solid-phase extraction (SPE) can be utilized as a preliminary purification step to remove major impurities and concentrate the sample before HPLC. nih.govaesan.gob.es For oxyphenbutazone and its analogs, C18 or phenyl-based SPE cartridges can be effective. nih.gov The sample is loaded onto the cartridge, washed with a weak solvent to remove polar impurities, and then the desired compound is eluted with a stronger organic solvent. nih.gov
Crystallization is another essential technique for the purification of solid compounds like this compound. researchgate.netresearchgate.net After chromatographic purification, the product can be recrystallized from a suitable solvent or solvent mixture to remove any remaining impurities and to obtain a crystalline solid with a well-defined melting point. The choice of solvent is crucial and is determined by the solubility profile of the compound. For phenylbutazone (B1037) and its analogs, solvents such as methanol, ethanol, and acetonitrile have been used for crystallization. researchgate.net The process often involves dissolving the compound in a hot solvent and then allowing it to cool slowly, promoting the formation of high-purity crystals.
The purity of the final product is typically assessed using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. HPLC provides information on the chemical purity, while MS confirms the molecular weight and the incorporation of the deuterium atoms. NMR spectroscopy is used to confirm the structure of the compound and to determine the extent and location of deuteration.
Below is an interactive data table summarizing the purification strategies:
| Purification Technique | Stationary Phase/Solvent | Typical Conditions | Purpose |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase Column | Gradient elution with Acetonitrile/Water or Methanol/Water mixtures. nih.govresearchgate.net | Separation of the target compound from non-deuterated and partially deuterated analogs, as well as other synthetic impurities. |
| Solid-Phase Extraction (SPE) | C18 or Phenyl Cartridge | Loading in an acidic aqueous solution, washing with a weak organic solvent, and elution with a stronger organic solvent mixture (e.g., hexane-diethyl ether). nih.gov | Preliminary sample clean-up and concentration prior to HPLC. |
| Recrystallization | Methanol, Ethanol, or Acetonitrile | Dissolution at elevated temperature followed by slow cooling. researchgate.net | Final purification to obtain a high-purity crystalline solid and removal of trace impurities. |
Advanced Analytical and Bioanalytical Method Development for 4 O Benzyl Oxyphenbutazone D9
High-Performance Chromatographic Separations
High-performance chromatography is a cornerstone for the analysis of complex mixtures, and its application to 4'-O-Benzyl Oxyphenbutazone-d9 (B564727) requires careful method development to achieve optimal separation and detection.
Development of Ultra-Performance Liquid Chromatography (UPLC) Methods
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, shorter run times, and reduced solvent consumption, making it an ideal choice for the analysis of 4'-O-Benzyl Oxyphenbutazone-d9. nih.gov The development of a UPLC method for this compound would leverage small particle size columns (typically ≤ 1.7 µm) and higher operating pressures to enhance separation efficiency. nih.gov
A typical UPLC method for a related compound, phenylbutazone (B1037), utilizes a C18 column and a binary mobile phase. cgfarad.ca For this compound, a similar approach would be a suitable starting point.
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (or equivalent) |
| Particle Size | 1.7 µm |
| Column Dimensions | 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| Detector | Tandem Mass Spectrometer |
The gradient elution would be optimized to ensure sharp peaks and good separation from any potential impurities or related substances.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. research-solution.com However, compounds like this compound, which contain polar functional groups, are generally not suitable for direct GC analysis due to their low volatility and potential for thermal degradation. research-solution.comsigmaaldrich.com To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. research-solution.comlawdata.com.tw
Common derivatization techniques include silylation, acylation, and alkylation. lawdata.com.tw For this compound, silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to derivatize any active hydrogens, thereby increasing its volatility. researchgate.net Another approach could be the formation of pentafluorobenzyl (PFB) derivatives, which also enhances detectability by electron capture detectors (ECD). researchgate.net
Table 2: Potential GC Derivatization Strategies for this compound
| Derivatization Reagent | Target Functional Group | Resulting Derivative |
| BSTFA | Active Hydrogens (-OH, -NH) | Trimethylsilyl (TMS) ether/amine |
| PFBBr | Carboxylic acids, phenols | Pentafluorobenzyl ester/ether |
| PFBHA | Carbonyls | Pentafluorobenzyl oxime |
Following derivatization, the resulting volatile derivative can be analyzed by GC coupled with a mass spectrometer (GC-MS) for sensitive and specific detection.
Optimization of Stationary Phases and Mobile Phases for Selectivity and Resolution
The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution in liquid chromatography. nih.gov For the separation of this compound, which is a relatively non-polar compound, a reversed-phase stationary phase is the most appropriate choice.
Stationary Phase Optimization:
C18 (Octadecylsilane): This is the most common reversed-phase material and provides good retention for non-polar compounds. cgfarad.canih.gov It would likely be the first choice for method development.
C8 (Octylsilane): A C8 column offers slightly less retention than a C18 and can be useful if the analyte is too strongly retained on a C18 phase.
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic rings in the this compound molecule.
Mixed-Mode Stationary Phases: For more complex separations involving analytes with a wider range of polarities, mixed-mode columns that combine different retention mechanisms can be beneficial. nih.gov
Mobile Phase Optimization: The mobile phase composition directly influences retention and selectivity.
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase LC. cgfarad.ca Acetonitrile generally provides lower viscosity and better peak shape. The choice between the two can affect the elution order of closely related compounds.
Aqueous Phase pH: Although this compound is not expected to have strongly ionizable groups, the pH of the aqueous component of the mobile phase can influence the peak shape and retention time by affecting the silanol (B1196071) groups on the stationary phase. Buffering the mobile phase with agents like formic acid or ammonium (B1175870) formate (B1220265) is common practice. cgfarad.caaesan.gob.es
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure the timely elution of the analyte with good peak shape. cgfarad.ca
Mass Spectrometry (MS) for Trace Analysis and Structural Elucidation
Mass spectrometry is an indispensable tool for the sensitive detection and structural confirmation of compounds like this compound. oup.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to increase the specificity and sensitivity of detection. jeolusa.comnationalmaglab.org In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.org
For this compound, the precursor ion would be its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation pattern obtained provides a unique "fingerprint" for the molecule, allowing for highly selective detection even in complex matrices. This is particularly useful in bioanalytical applications where the analyte is present at very low concentrations. mdpi.com The specific fragmentation pathways can also provide valuable information about the compound's structure. For instance, the cleavage of the benzyl (B1604629) ether bond or fragmentation of the pyrazolidine-dione ring would be expected fragmentation pathways.
Table 3: Hypothetical MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| [M+H]⁺ | Fragment corresponding to loss of benzyl group | Fragment corresponding to pyrazolidine-dione ring | Positive ESI |
| [M-H]⁻ | Fragment corresponding to cleavage of ether linkage | Further fragmentation of the core structure | Negative ESI |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. innovareacademics.innih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of a known compound or elucidating the structure of an unknown. measurlabs.comfilab.fr
For this compound, HRMS can be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass. fda.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, also allows for the separation of the analyte signal from background interferences, leading to improved sensitivity and specificity. innovareacademics.infda.gov
Table 4: Theoretical vs. Measured Mass for Elemental Composition Confirmation
| Compound | Theoretical Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) | Elemental Composition |
| This compound | C₂₆H₁₇D₉N₂O₃ | [Calculated Value] | < 5 ppm | C₂₆H₁₇D₉N₂O₃ |
The ability of HRMS to perform full-scan data acquisition allows for retrospective data analysis, meaning that data acquired for a specific target compound can later be interrogated for the presence of other non-targeted compounds without the need for re-injection. fda.gov
Application of Deuterium (B1214612) Labeling in Quantitative MS (Isotope Dilution Mass Spectrometry)
Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate analytical technique for the quantitative analysis of compounds, including this compound. This method utilizes a stable isotope-labeled version of the analyte, in this case, the deuterated form (d9), as an internal standard. nih.gov The fundamental principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample before any sample preparation or analysis steps. epa.gov Since the deuterated standard is chemically identical to the non-labeled analyte, it experiences the same physical and chemical effects during extraction, cleanup, and ionization in the mass spectrometer. epa.gov This co-elution and co-ionization allow for the correction of any analyte loss that may occur during the analytical process, leading to highly reliable and accurate quantification. nih.gov
The use of this compound as an internal standard in quantitative MS assays offers several advantages. Any variations in sample handling, matrix effects, or instrument response will affect both the analyte and the internal standard equally. epa.gov By measuring the ratio of the signal from the unlabeled analyte to the known amount of the labeled standard, a precise determination of the analyte's concentration can be achieved. epa.gov This approach significantly improves the accuracy and precision of the measurement compared to methods relying on external calibration. nih.gov Deuterium labeling, as seen with the nine deuterium atoms in this compound, provides a significant mass shift, ensuring that the mass spectral signals of the analyte and the internal standard are clearly resolved, minimizing spectral overlap and enhancing quantification accuracy.
Spectroscopic Characterization Methodologies (excluding data presentation)
Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. These methods provide detailed information about the molecular structure, isotopic enrichment, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic enrichment and confirming the specific positions of deuterium atoms in this compound. rsc.orgsigmaaldrich.com By analyzing the NMR spectrum, researchers can verify the successful incorporation of deuterium into the molecule. The presence of deuterium in place of hydrogen leads to distinct changes in the NMR spectrum, such as the disappearance of proton signals and the appearance of deuterium signals at specific chemical shifts. oxinst.com
The degree of isotopic enrichment can be quantified by comparing the integrals of the remaining proton signals with those of a known internal standard or by direct observation in deuterium NMR. nih.gov Positional analysis, which confirms that the deuterium atoms are located at the intended positions within the molecule, is achieved by detailed analysis of the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra. rsc.orgnih.gov This ensures the structural integrity of the labeled compound, which is critical for its use as a reliable internal standard in quantitative studies. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for the analytical confirmation of this compound. imgroupofresearchers.com IR spectroscopy provides information about the functional groups present in the molecule. researchgate.net The substitution of hydrogen with deuterium can cause a noticeable shift in the vibrational frequencies of bonds involving deuterium, particularly C-D stretching vibrations compared to C-H stretching vibrations. This isotopic effect can be observed in the IR spectrum and serves as a confirmation of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
Method Validation Protocols and Performance Metrics
To ensure that an analytical method for this compound is suitable for its intended purpose, rigorous validation is required. This process involves evaluating several key performance metrics to demonstrate the method's reliability. who.intich.org
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. A linear relationship is ideally demonstrated by a correlation coefficient (r²) close to 1. researchgate.net
Sensitivity refers to the method's ability to detect and quantify small amounts of the analyte. This is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. europa.eunih.govresearchgate.net The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, typically defined as a signal-to-noise ratio of 10:1. europa.eunih.govresearchgate.neteflm.eu
Table 1: Illustrative Linearity and Sensitivity Parameters for this compound Analysis
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the method provides a linear response. |
| Correlation Coefficient (r²) | ≥ 0.995 | A measure of how well the data points fit a straight line. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Note: The values in this table are for illustrative purposes and may vary depending on the specific analytical method and instrumentation used.
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Accuracy refers to the closeness of the measured value to the true or accepted value. ich.org It is often determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percent recovery. nih.gov
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in pH, temperature, or mobile phase composition. ich.org This assessment provides an indication of the method's reliability during normal use. europa.eu
Table 2: Illustrative Precision, Accuracy, and Robustness Data for this compound Analysis
| Parameter | Acceptance Criteria | Description |
| Intra-day Precision (Repeatability) | RSD ≤ 15% | The precision of the method within a single day. |
| Inter-day Precision (Intermediate Precision) | RSD ≤ 15% | The precision of the method over different days. |
| Accuracy | 85% - 115% recovery | The closeness of the measured value to the true value. |
| Robustness | No significant change in results | The ability of the method to withstand small variations in analytical conditions. |
Note: The values in this table are for illustrative purposes and may vary depending on the specific analytical method and regulatory guidelines.
Molecular Interactions and Mechanistic Research on 4 O Benzyl Oxyphenbutazone D9
In Vitro Enzyme Inhibition and Activation Studies (e.g., COX enzymes, if relevant to parent compound)
The primary mechanism of action for the parent compound, Oxyphenbutazone (B1678117), is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.commedchemexpress.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.comresearchgate.net Therefore, the principal focus of in vitro enzyme studies for 4'-O-Benzyl Oxyphenbutazone-d9 (B564727) would be its activity against these COX isoforms.
Research on related analogs has shown that modifications to the phenyl rings can significantly alter potency and selectivity. brieflands.com The addition of a benzyl (B1604629) group at the 4'-hydroxy position introduces a bulky, lipophilic moiety. This structural change could alter the compound's fit within the active sites of COX-1 and COX-2, potentially affecting its inhibitory potency and selectivity profile compared to Oxyphenbutazone. For instance, structure-activity relationship (SAR) studies of similar diarylheterocyclic compounds indicate that the nature of substituents on the phenyl rings is a critical determinant of COX-2 selectivity. brieflands.com
Deuteration is a strategy primarily employed to alter a compound's metabolic profile through the kinetic isotope effect, as carbon-deuterium bonds are stronger than carbon-hydrogen bonds. nih.gov While this modification is less likely to directly affect the intrinsic inhibitory activity on the enzyme target, it can significantly influence the compound's stability in the assay medium if metabolic enzymes are present, thereby indirectly affecting measured potency. Studies on deuterated benzopyran derivatives designed as COX-2 inhibitors found that deuteration did not significantly alter in vitro enzyme inhibition but did improve pharmacokinetic properties. nih.gov
Interactive Data Table: COX Inhibition Data for Oxyphenbutazone and Related Analogs The following table summarizes known inhibitory activities for the parent compound and provides a hypothetical framework for evaluating its deuterated and benzylated analog.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Oxyphenbutazone | COX-1 | Data Varies | Non-selective | patsnap.commedchemexpress.com |
| Oxyphenbutazone | COX-2 | Data Varies | Non-selective | patsnap.comoup.com |
| 4-Hydroxy-oxyphenbutazone | Cytokine Production | Potent Inhibitor | N/A | nih.gov |
| Phenylbutazone (B1037) | COX-1 / COX-2 | Data Varies | Non-selective | patsnap.com |
| 4'-O-Benzyl Oxyphenbutazone-d9 | COX-1 | To be determined | To be determined | |
| This compound | COX-2 | To be determined | To be determined |
Ligand-Target Binding Assays (e.g., receptor binding, without efficacy/safety)
Ligand-binding assays (LBAs) are essential for quantifying the affinity of a compound for its biological target. wikipedia.org For this compound, LBAs would be used to determine its binding affinity (typically expressed as the dissociation constant, Kd) for purified COX-1 and COX-2 enzymes. bmglabtech.com Other potential targets, such as phospholipase A2 (PLA2), which has been identified as a target for Oxyphenbutazone, could also be investigated. wikipedia.orgmedkoo.com
These assays can be performed using various formats, including radioligand binding assays, where a radiolabeled version of the compound or a known ligand competes for binding to the target. nih.gov Non-radioactive methods, such as those based on fluorescence polarization (FP) or surface plasmon resonance (SPR), offer alternatives for measuring binding kinetics and affinity. bmglabtech.com
The structural modifications in this compound would be expected to influence its binding characteristics. The addition of the benzyl group increases the molecule's size and lipophilicity, which could lead to stronger, or alternatively, weaker binding due to steric hindrance within the receptor's binding pocket. Furthermore, these assays can assess binding to other proteins, such as human serum albumin (HSA), to which Oxyphenbutazone is known to bind. hawaii.edumdpi.com Altered plasma protein binding can significantly impact a compound's distribution and availability to its target.
Interactive Data Table: Hypothetical Ligand-Binding Assay Design
| Assay Parameter | Description | Example Implementation |
| Target | Purified recombinant human COX-1 or COX-2 enzyme. | nih.gov |
| Ligand | Unlabeled this compound. | |
| Tracer | A radiolabeled ([³H]) or fluorescently-labeled known COX inhibitor. | wikipedia.org |
| Method | Competitive binding format. | bmglabtech.com |
| Detection | Scintillation counting (for radioligand) or fluorescence polarization. | bmglabtech.com |
| Output | Ki (inhibition constant), which reflects the binding affinity of the test compound. | nih.gov |
Cellular Permeability and Transport Mechanisms (in vitro cell lines)
The ability of a compound to cross cell membranes is crucial for its biological activity. In vitro cellular permeability studies, often using cell lines like Caco-2 (a human colon adenocarcinoma line that mimics the intestinal barrier) or MDCK (Madin-Darby canine kidney) cells, are standard methods for predicting oral absorption and tissue distribution. d-nb.info
Oxyphenbutazone is orally active, indicating sufficient permeability. medchemexpress.com The introduction of the 4'-O-benzyl group would increase the lipophilicity of the molecule, which generally favors passive diffusion across cell membranes. The calculated LogP (a measure of lipophilicity) for Oxyphenbutazone is approximately 3.83. ebi.ac.uk The benzylated analog would have a higher LogP, likely enhancing its rate of passive transport.
However, cellular transport is not always passive. Efflux transporters, such as P-glycoprotein (P-gp) or multidrug-resistance-associated proteins (MRPs), can actively pump compounds out of cells, limiting their intracellular concentration. Research on 4-Hydroxy-oxyphenbutazone, a related metabolite, suggests it is secreted from erythrocytes via an MRP-like transporter. nih.gov It would be pertinent to investigate whether this compound is a substrate for such efflux transporters using appropriate in vitro models.
Interactive Data Table: Factors Influencing Cellular Permeability
| Physicochemical Property | Influence on Permeability | Expected Change for this compound |
| Lipophilicity (LogP) | Higher LogP generally increases passive diffusion. | Increase (due to benzyl group). |
| Molecular Weight | Higher MW can decrease permeability. | Increase (due to benzyl group and deuterium). |
| Polar Surface Area (PSA) | Lower PSA is favorable for permeability. | Relatively unchanged from parent compound. ebi.ac.uk |
| Substrate for Efflux | Being a substrate for transporters like P-gp reduces net influx. | To be determined; possible interaction. nih.gov |
Structure-Activity Relationship (SAR) Studies for Benzylated and Deuterated Analogs
Structure-activity relationship (SAR) studies are critical for understanding how chemical structure correlates with biological activity and for optimizing lead compounds. nih.gov For this compound, SAR studies would compare its activity to the parent compound and other analogs to elucidate the roles of the benzyl and deuterium (B1214612) modifications.
Benzylation: The 4'-hydroxyl group of Oxyphenbutazone is a key structural feature. Benzylation replaces this hydrogen-bond donor with a bulky, hydrophobic group. In the context of COX enzymes, this position is critical. For many COX-2 inhibitors, a polar sulfonamide or similar group is required to interact with a secondary pocket in the COX-2 active site, a feature absent in COX-1. brieflands.com Blocking the 4'-hydroxyl group could thus dramatically alter COX-2 affinity and selectivity. SAR studies on related anticonvulsant compounds have shown that the introduction of bulky groups can lead to a loss of activity, though this can sometimes be offset by the inclusion of other features. researchgate.net
Deuteration: The primary goal of deuteration is typically to improve metabolic stability and pharmacokinetics. nih.gov The "-d9" designation strongly suggests deuteration of the n-butyl group, which is a known site of metabolic oxidation for Phenylbutazone and its derivatives. By replacing hydrogen with deuterium at these metabolically labile positions, the rate of enzymatic cleavage can be slowed (the kinetic isotope effect). An SAR study would involve comparing the in vitro metabolic stability (e.g., in human liver microsomes) and in vivo pharmacokinetic profile of this compound with its non-deuterated counterpart, 4'-O-Benzyl Oxyphenbutazone. A successful modification would result in a longer half-life and increased systemic exposure. nih.gov
Interactive Data Table: SAR Insights from Phenylbutazone/Oxyphenbutazone Analogs
| Structural Modification | Position | Effect on Activity/Property | Reference |
| Hydroxylation | para-position of phenyl ring | Creates the active metabolite Oxyphenbutazone. | wikipedia.org |
| Extension of alkyl chain | 4-position of pyrazolidine (B1218672) ring | Influences anti-inflammatory potency. | researchgate.net |
| Substitution on phenyl rings | Varies | Critical for COX-2 potency and selectivity. | brieflands.com |
| Deuteration of alkyl groups | Metabolically labile sites | Can slow metabolism and improve pharmacokinetics. | nih.gov |
| Benzylation of hydroxyl group | 4'-position of phenyl ring | Increases lipophilicity; likely alters target binding. | researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations for Binding Predictions
Computational chemistry provides powerful tools to predict and rationalize the interactions between a ligand and its target protein at a molecular level. openaccessjournals.com These methods are invaluable for guiding drug design and interpreting experimental results.
Molecular Docking: For this compound, molecular docking simulations would be used to predict its preferred binding pose within the crystal structures of COX-1 and COX-2. This would help visualize how the bulky benzyl group is accommodated within the active site and predict key interactions (e.g., hydrophobic interactions, hydrogen bonds) with amino acid residues. The results could explain observed changes in inhibitory potency or selectivity compared to Oxyphenbutazone.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the ligand-protein complex over time. cecam.org These simulations provide insights into the stability of the binding pose and can be used to calculate the binding free energy, a theoretical estimate of the binding affinity. While accurately predicting absolute binding affinities remains a significant challenge, these methods are useful for ranking a series of compounds and understanding the energetic contributions of different parts of the molecule to the binding event. nih.govchemrxiv.org These techniques are particularly useful for exploring how the flexibility of both the ligand and the protein affects the interaction. chemrxiv.org
Interactive Data Table: Computational Approaches for Mechanistic Insight
| Computational Method | Application for this compound | Expected Outcome | Reference |
| Molecular Docking | Predict binding mode in COX-1 and COX-2 active sites. | Identify key binding interactions and preferred conformation. | d-nb.info |
| Molecular Dynamics (MD) | Simulate the stability of the ligand-protein complex. | Assess the stability of the docked pose and flexibility of the complex. | cecam.org |
| Free Energy Calculations | Estimate the binding free energy (ΔGbind). | Provide a theoretical prediction of binding affinity. | |
| Quantum Mechanics (QM/MM) | Model electronic effects during binding or reaction. | Refine understanding of interactions, especially if covalent binding is suspected. |
Applications of 4 O Benzyl Oxyphenbutazone D9 As a Cutting Edge Research Tool
Quantitative Bioanalysis in Preclinical and Biological Matrixes (excluding human clinical samples)
In the realm of preclinical drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. admescope.com 4'-O-Benzyl Oxyphenbutazone-d9 (B564727) serves as an excellent internal standard in quantitative bioanalysis, particularly in studies involving animal models. gabarx.com The use of stable isotope-labeled (SIL) internal standards is a widely accepted practice to ensure the precision, accuracy, and robustness of bioanalytical methods, especially those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The primary advantage of using a deuterated standard like 4'-O-Benzyl Oxyphenbutazone-d9 is its ability to mimic the analyte of interest throughout the analytical process. It compensates for variability that can occur during sample preparation, such as extraction and derivatization, as well as fluctuations in instrument response. admescope.comnih.gov Since the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. bioanalysis-zone.com This minimizes matrix effects, which are a common source of error in bioanalysis, thereby improving the reliability of the quantitative data. crimsonpublishers.com
Key aspects of its application in quantitative bioanalysis include:
Method Development: During the development of new analytical methods for quantifying related compounds, this compound can be used to optimize extraction procedures and chromatographic conditions. admescope.com
Matrix Effect Compensation: The presence of a stable isotope-labeled internal standard helps to correct for the suppression or enhancement of the analyte signal caused by other components in the biological matrix. crimsonpublishers.com
Pharmacokinetic Studies: In preclinical pharmacokinetic studies in animals, this compound allows for the precise measurement of drug concentrations over time, which is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | Role of this compound | Benefit |
| Sample Preparation | Co-extracted with the analyte | Corrects for analyte loss during extraction |
| Chromatography | Co-elutes with the analyte | Compensates for variations in retention time |
| Mass Spectrometry | Similar ionization behavior | Mitigates matrix-induced ion suppression/enhancement |
| Quantification | Provides a stable reference signal | Improves accuracy and precision of measurements |
Internal Standard for Method Development and Validation in Analytical Chemistry
The development and validation of robust analytical methods are fundamental to analytical chemistry. This compound plays a critical role as an internal standard in this process. libretexts.org An internal standard is a compound added in a constant amount to all samples, blanks, and calibration standards in an analysis. msacl.org Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.com
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based methods. bioanalysis-zone.comcrimsonpublishers.com Their utility stems from the fact that they are chemically identical to the analyte, differing only in isotopic composition. This ensures that they behave almost identically during extraction, chromatography, and ionization, thus providing a reliable reference for quantification. scispace.comnih.gov
During method validation, as per guidelines from bodies like the International Council for Harmonisation (ICH), parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must be established. researchgate.netresearchgate.net The use of this compound can significantly enhance the reliability of these validation parameters.
Table of Validation Parameters and the Role of the Internal Standard:
| Validation Parameter | How this compound Contributes |
| Specificity | Helps to distinguish the analyte from other components in the matrix. |
| Linearity | The ratio of the analyte response to the internal standard response is used to construct the calibration curve, improving its linearity. |
| Accuracy | Corrects for systematic errors, leading to more accurate measurements of the true concentration. |
| Precision | Minimizes random errors, resulting in better repeatability and reproducibility of the method. |
| LOD/LOQ | By reducing noise and variability, it can help in establishing lower and more reliable detection and quantification limits. researchgate.net |
Tracers for Isotope-Effect Studies in Metabolic Research
Deuterated compounds are powerful tools for investigating metabolic pathways and the mechanisms of drug metabolism. cdnsciencepub.combuchem.com The replacement of hydrogen with deuterium (B1214612), a heavier stable isotope, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. gabarx.com This phenomenon makes this compound a valuable tracer for studying the metabolism of related compounds.
By comparing the metabolic fate of this compound to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways involved, particularly those mediated by enzymes like the cytochrome P450 system. cdnsciencepub.comjuniperpublishers.com If the deuterated positions on the molecule are at sites of metabolic attack, a slower rate of metabolism will be observed. This can help to identify the primary sites of metabolism on the drug molecule. juniperpublishers.com
Applications in metabolic research include:
Metabolic Pathway Elucidation: Tracking the appearance of deuterated metabolites can help to map out the metabolic transformations a drug undergoes in a biological system.
Enzyme Mechanism Studies: The magnitude of the KIE can provide information about the rate-limiting steps in an enzymatic reaction. nih.gov
Metabolic Stability Assessment: Deuteration can be used as a strategy to improve the metabolic stability of a drug candidate, and compounds like this compound can be used in proof-of-concept studies. juniperpublishers.com
Reference Standard Development for Quality Control in Pharmaceutical Sciences
In the pharmaceutical industry, reference standards are crucial for ensuring the quality, safety, and efficacy of drug products. gmpsop.comsynthinkchemicals.com A reference standard is a highly purified and well-characterized substance used as a benchmark for quality control testing. synthinkchemicals.comspirochem.com this compound can be utilized in the development and qualification of reference standards for related active pharmaceutical ingredients (APIs) and their impurities.
There are two main types of reference standards: primary and secondary. gmpsop.com A primary reference standard is a substance of the highest purity, extensively characterized without comparison to another standard. lgcstandards.com A secondary, or working, standard is qualified against a primary standard and used for routine quality control. gmpsop.comsynthinkchemicals.com
While this compound itself is a labeled compound, its synthesis and purification processes can inform the development of methods for producing high-purity reference standards of the corresponding non-labeled API or its impurities. Furthermore, in certain analytical applications, a deuterated version of an impurity can serve as an excellent tool for the accurate quantification of that impurity in the final drug product.
The role in reference standard development includes:
Degradation Pathways and Stability Assessment of 4 O Benzyl Oxyphenbutazone D9
Chemical Stability under Various Environmental and Storage Conditions
The stability of 4'-O-Benzyl Oxyphenbutazone-d9 (B564727) is influenced by environmental factors such as temperature, pH, and light. As a complex molecule incorporating a benzyl (B1604629) ether linkage and a pyrazolidine-3,5-dione (B2422599) ring system, its stability is inherently tied to these functional groups.
For long-term storage, suppliers of the related compound Oxyphenbutazone-d9 recommend maintaining the substance at -20°C. lgcstandards.com This suggests that the pyrazolidine-dione core, and likely the full 4'-O-Benzyl Oxyphenbutazone-d9 molecule, may be susceptible to degradation at higher temperatures. Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.
The pH of the environment is also a critical factor. The pyrazolidine-dione ring in the parent compound, phenylbutazone (B1037), is known to be susceptible to degradation. organic-chemistry.org Similarly, the stability of benzyl ethers can be pH-dependent, particularly under strongly acidic or basic conditions which can catalyze hydrolysis. For instance, studies on sulfonylhydrazone derivatives have shown significant instability at a pH of 2.0, while demonstrating greater stability at a more neutral pH of 7.4. dovepress.com
The presence of oxidizing agents in the environment could also pose a threat to the stability of the molecule. The tertiary carbon atom in the pyrazolidine (B1218672) ring and the methylene (B1212753) bridge of the benzyl group are potential sites for oxidation.
Table 1: Inferred Stability of this compound under Different Conditions
| Condition | Inferred Stability | Rationale |
| Temperature | ||
| -20°C (Recommended Storage) | High | Recommended for the related compound Oxyphenbutazone-d9. lgcstandards.com Low temperature minimizes the rates of potential degradation reactions. |
| Ambient Temperature | Moderate to Low | Increased thermal energy can promote hydrolysis and oxidation. |
| Elevated Temperature | Low | Significantly accelerates degradation kinetics, as seen in related chemical structures. |
| pH | ||
| Acidic (e.g., pH < 4) | Low | Potential for acid-catalyzed hydrolysis of the benzyl ether linkage. researchgate.net |
| Neutral (e.g., pH 6-8) | Moderate to High | Generally, a more stable pH range for similar compounds. dovepress.com |
| Basic (e.g., pH > 9) | Low | Potential for base-catalyzed hydrolysis of the pyrazolidine ring and the ether linkage. |
| Light | ||
| UV/Visible Light | Low | Aromatic ethers and pyrazolidine structures can absorb light, leading to photolytic cleavage. researchgate.netscilit.com |
| Dark | High | Protection from light is crucial to prevent photolytic degradation. |
Photolytic and Hydrolytic Degradation Mechanisms
Hydrolytic Degradation:
The primary pathway for hydrolytic degradation of this compound is expected to be the cleavage of the ether bond. Studies on benzyl phenyl ether, a structural analog of the 4'-O-benzyl portion, demonstrate that under high-temperature liquid water conditions, it undergoes hydrolysis to yield phenol (B47542) and benzyl alcohol. ccspublishing.org.cnlookchem.com This suggests a similar cleavage for this compound, which would result in the formation of Oxyphenbutazone-d9 and benzyl alcohol. The reaction is likely to be catalyzed by acidic or basic conditions. researchgate.net
Another potential site for hydrolysis is the pyrazolidine-3,5-dione ring, although this is generally more resistant than the ether linkage under typical environmental conditions.
Photolytic Degradation:
Photolytic degradation is another significant concern. Aromatic ethers are known to undergo photolysis. scilit.com The absorption of UV or visible light can excite the molecule to a higher energy state, leading to the homolytic cleavage of the benzylic C-O bond. researchgate.net This would generate a benzylic radical and a phenoxy radical derived from the oxyphenbutazone-d9 core. These highly reactive radical species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Table 2: Predicted Major Degradation Products
| Degradation Pathway | Predicted Major Products |
| Hydrolysis | Oxyphenbutazone-d9, Benzyl alcohol |
| Photolysis | Oxyphenbutazone-d9 radical, Benzyl radical, and subsequent reaction products |
Impact of Degradation Products on Analytical Performance
The formation of degradation products can have a significant impact on the performance of analytical methods, particularly in quantitative mass spectrometry where this compound would typically be used as an internal standard. clearsynth.com
The primary degradation product, Oxyphenbutazone-d9, is structurally very similar to the parent compound and would likely have a similar retention time in chromatographic separations. If the mass spectrometer is monitoring for the parent ion of this compound, the presence of Oxyphenbutazone-d9 would not directly interfere. However, if the analytical method involves monitoring for fragment ions that are common to both the parent compound and the degradant, this could lead to inaccurate quantification.
Furthermore, the presence of multiple degradation products can lead to the appearance of unexpected peaks in chromatograms, potentially interfering with the detection of other analytes or complicating the interpretation of the results. europa.eu The degradation of the internal standard can lead to an overestimation of the analyte concentration if the degradation is not accounted for.
In the case of deuterated standards, the exchange of deuterium (B1214612) with hydrogen atoms from solvents or other sources can also occur, which could lead to false positives or negatively impact quantitative results. europa.euaccredia.it
Table 3: Potential Analytical Interferences from Degradation Products
| Degradation Product | Potential Analytical Impact |
| Oxyphenbutazone-d9 | Co-elution with the parent compound. Potential for interference if monitoring common fragment ions. |
| Benzyl Alcohol | Likely to have a different retention time, but could interfere with other analytes in a complex mixture. |
| Radical Species (from photolysis) | Can react with other molecules in the sample or column, leading to unpredictable new compounds and potential matrix effects. |
Future Research Directions and Emerging Avenues for 4 O Benzyl Oxyphenbutazone D9 Studies
Exploration of Novel Synthetic Methodologies for Deuterated Analogs
The synthesis of deuterated compounds is a cornerstone of their development for both therapeutic and research purposes. While established methods exist, the pursuit of more efficient, selective, and scalable synthetic routes remains a key area of research.
Future research in this area will likely focus on:
Late-Stage Deuteration: Developing methods for the introduction of deuterium (B1214612) atoms into a molecule at a later stage of the synthesis is highly desirable. scispace.com This approach can reduce the number of synthetic steps and allow for the deuteration of complex molecules that are difficult to build from deuterated starting materials.
Catalytic H-D Exchange: The use of transition metal catalysts to facilitate the exchange of hydrogen for deuterium offers a powerful tool for isotopic labeling. scispace.com Research will likely explore new catalysts with improved activity, selectivity, and broader substrate scope.
Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for deuteration reactions. The precise control over reaction parameters in flow systems can lead to higher yields and purities of the desired deuterated analogs.
The development of novel synthetic methods will not only facilitate the production of 4'-O-Benzyl Oxyphenbutazone-d9 (B564727) but also pave the way for the creation of a wider range of deuterated analogs of Oxyphenbutazone (B1678117) and other nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of advanced "omics" technologies, particularly metabolomics and proteomics, offers a powerful approach to understanding the complex biological effects of 4'-O-Benzyl Oxyphenbutazone-d9. hep.com.cn These technologies provide a global view of the changes in metabolites and proteins within a biological system, offering insights into the compound's mechanism of action and metabolic pathways. mdpi.comtandfonline.com
Key areas for future research include:
Metabolite Profiling: Metabolomics can be used to identify and quantify the full spectrum of metabolites of this compound in various biological matrices. hep.com.cn This can reveal novel metabolic pathways and provide a more complete picture of its biotransformation compared to its non-deuterated counterpart. Stable isotope-resolved metabolomics (SIRM) is a particularly powerful technique that uses isotopically labeled compounds to trace metabolic pathways. researchgate.net
Proteomic Analysis: Proteomics can identify protein targets that interact with this compound or are affected by its presence. nih.gov This can help to elucidate its mechanism of action and identify potential biomarkers of its efficacy or toxicity.
Multi-Omics Integration: Combining data from metabolomics, proteomics, and other omics fields (e.g., genomics, transcriptomics) can provide a comprehensive, systems-level understanding of the biological effects of the deuterated compound. mdpi.com This integrated approach can uncover complex interactions and regulatory networks that would be missed by single-omics studies. mdpi.com
The application of these advanced technologies will be instrumental in moving beyond simple pharmacokinetic comparisons and toward a deeper understanding of the biological consequences of deuteration.
Comparative Pharmacokinetic Studies with Non-Deuterated and Other Modified Analogs (in vitro/preclinical)
A central rationale for the development of deuterated compounds is the potential for an improved pharmacokinetic profile. researchgate.net Comparative studies are essential to quantify these potential advantages.
Future research should focus on:
In Vitro Metabolic Stability: Head-to-head comparisons of the metabolic stability of this compound and its non-deuterated analog in liver microsomes and other in vitro systems are crucial. nih.gov These studies can provide an initial assessment of the deuterium kinetic isotope effect. juniperpublishers.com
Preclinical Pharmacokinetic Profiling: Comprehensive preclinical studies in animal models are necessary to compare the absorption, distribution, metabolism, and excretion (ADME) of the deuterated and non-deuterated compounds. nih.gov Key parameters to be evaluated include bioavailability, half-life, clearance, and volume of distribution. nih.gov
Comparison with Other Modified Analogs: It would be valuable to compare the pharmacokinetics of this compound not only to the parent compound but also to other modified analogs of Oxyphenbutazone. This could include analogs with different substitution patterns or alternative structural modifications.
These comparative studies will provide the necessary data to determine if the deuteration of 4'-O-Benzyl Oxyphenbutazone leads to a clinically meaningful improvement in its pharmacokinetic properties.
Development of New Analytical Assays for Complex Biological Systems
The accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is fundamental to all aspects of its research and development. ous-research.no As research questions become more complex, so too must the analytical methods used to answer them.
Future directions in analytical assay development include:
High-Throughput Screening Methods: The development of rapid and robust analytical methods, such as those based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is essential for screening large numbers of samples generated in pharmacokinetic and metabolomic studies. chromatographyonline.com
Assays for Low-Abundance Metabolites: The deuteration of 4'-O-Benzyl Oxyphenbutazone may lead to the formation of unique or low-abundance metabolites. Highly sensitive analytical methods will be required to detect and quantify these species.
Matrix Effect Mitigation: Biological matrices such as plasma, urine, and tissue homogenates can interfere with the analysis of target compounds. nih.gov Future assay development will need to focus on advanced sample preparation techniques and analytical strategies to minimize these matrix effects and ensure data accuracy.
Multiplexed Assays: The development of assays capable of simultaneously quantifying this compound, its key metabolites, and the non-deuterated analog from a single sample would be highly efficient for comparative pharmacokinetic studies. cgfarad.ca
Q & A
Q. What is the significance of deuterium substitution in 4'-O-Benzyl Oxyphenbutazone-d9, and how does it influence pharmacokinetic studies?
The deuterium substitution in this compound enhances metabolic stability by reducing the rate of CYP450-mediated oxidation, a phenomenon termed the deuterium isotope effect. This allows researchers to track the compound’s metabolic fate in vivo using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For accurate quantification, use deuterated internal standards and optimize LC-MS/MS parameters (e.g., ion transitions and collision energy) to distinguish between deuterated and non-deuterated metabolites .
Q. What synthetic strategies are recommended for introducing the benzyl group at the 4'-O position of Oxyphenbutazone-d9?
A common approach involves nucleophilic substitution under anhydrous conditions using benzyl bromide or chloride in the presence of a base like sodium hydride. Ensure deuterium retention by avoiding protic solvents (e.g., water or alcohols) during synthesis. Post-reaction, purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm deuteration purity (>98%) using high-resolution MS or H NMR .
Q. How can researchers validate the COX inhibition selectivity of this compound in vitro?
Use recombinant COX-1 and COX-2 enzymes in fluorometric assays with arachidonic acid as the substrate. Measure IC values in triplicate and compare inhibition kinetics to non-deuterated Oxyphenbutazone. Include indomethacin (pan-COX inhibitor) and celecoxib (COX-2 selective) as controls. Note that deuterium substitution may alter binding kinetics due to changes in hydrogen-bonding interactions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mutagenicity data for deuterated benzyl derivatives like this compound?
Conduct Ames II mutagenicity assays with TA98 and TA100 Salmonella strains, comparing results to non-deuterated analogs and positive controls (e.g., benzyl chloride). Perform dose-response analyses (0.1–100 µM) and account for metabolic activation using S9 liver fractions. If discrepancies persist, evaluate structural analogs to isolate whether mutagenicity arises from the benzyl group, deuteration, or synergistic effects .
Q. What methodologies are optimal for analyzing the stability of this compound under varying pH and temperature conditions?
Perform forced degradation studies:
- Acidic/alkaline conditions : Incubate the compound in 0.1 M HCl or NaOH (37°C, 24 hrs) and monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% formic acid).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For long-term stability, store samples at -20°C under argon and assess purity monthly .
Q. How can researchers address conflicting data on the anti-mycobacterial activity of this compound against replicating vs. non-replicating Mycobacterium tuberculosis?
Use a dual-assay approach:
- Replicating bacteria : Measure minimum inhibitory concentration (MIC) in liquid culture (7H9 medium, OD monitoring).
- Non-replicating persisters : Employ the Wayne hypoxia model and quantify viability via CFU counts or resazurin reduction. Cross-validate results with transcriptomic analysis (RNA-seq) to identify pathways affected by deuteration .
Q. What analytical techniques are recommended for characterizing hydrogen-bonding interactions in this compound crystals?
Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) to resolve deuterium positions. Complement with solid-state H NMR to assess dynamic behavior. For computational validation, use density functional theory (DFT) to calculate lattice energies and hydrogen-bond strengths (e.g., using Gaussian 16 with B3LYP/6-31G** basis set) .
Methodological Considerations
- Risk mitigation : Prior to synthesis, conduct a hazard analysis per "Prudent Practices in the Laboratory" (Chapter 4), focusing on mutagenic intermediates and volatile solvents (e.g., dichloromethane). Use fume hoods and PPE (nitrile gloves, safety goggles) when handling O-benzyl hydroxylamine hydrochloride .
- Data validation : Address contradictions in biological activity by replicating experiments across independent labs and sharing raw data via platforms like the European Open Science Cloud (EOSC) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
